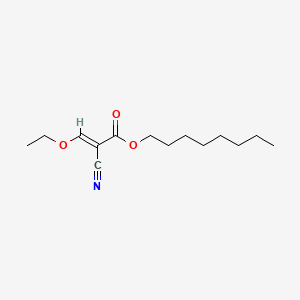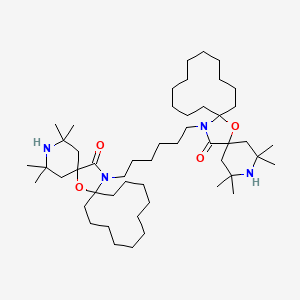
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- is a heterocyclic organic compound that features a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. The compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the thiazole ring, which can influence its chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
化学反応の分析
Types of Reactions
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
科学的研究の応用
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
Thiazole: A basic thiazole ring without additional substituents.
2-Aminothiazole: Contains an amino group at the 2-position.
Benzothiazole: Features a fused benzene ring with the thiazole ring.
Uniqueness
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- is unique due to the presence of the 3,5-dichlorophenyl group, which can enhance its biological activity and specificity. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other thiazole derivatives .
特性
CAS番号 |
96159-89-6 |
|---|---|
分子式 |
C9H7Cl2NS |
分子量 |
232.13 g/mol |
IUPAC名 |
2-(3,5-dichlorophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H7Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5H,1-2H2 |
InChIキー |
AZCUZNVOBLHLAN-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N1)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


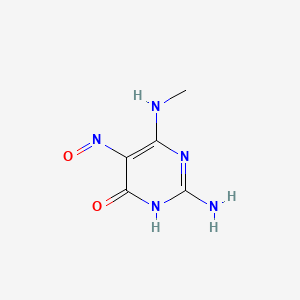
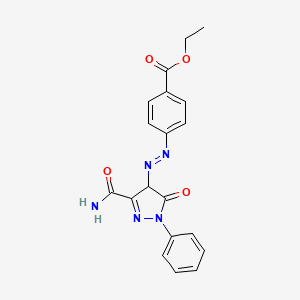
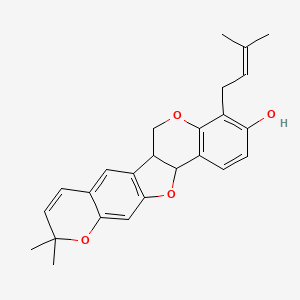
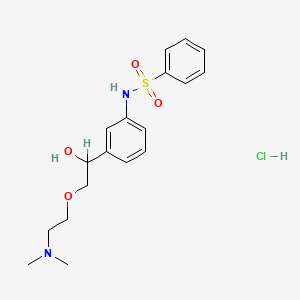
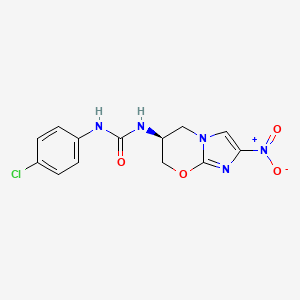
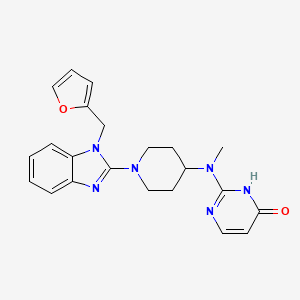
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
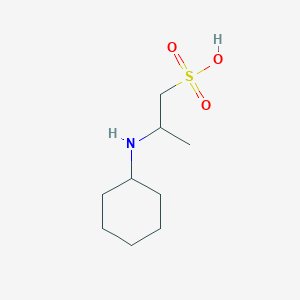
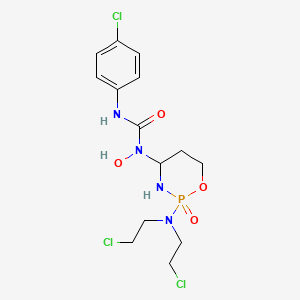
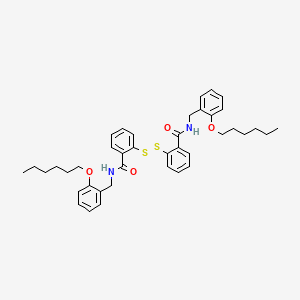
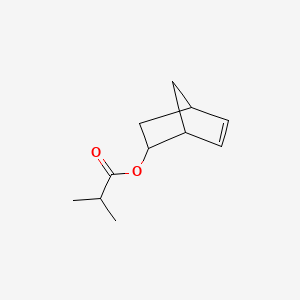
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)
